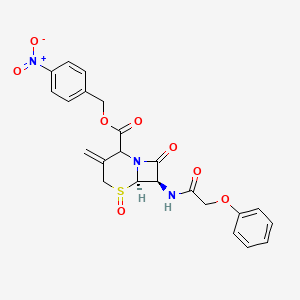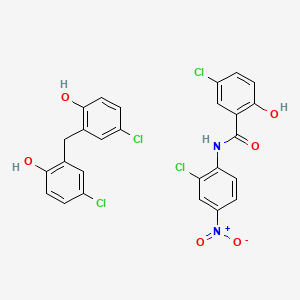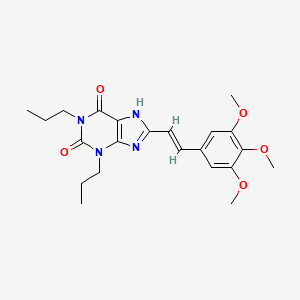
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic xanthine derivative known for its role as an adenosine receptor antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. Its unique structure allows it to interact with specific adenosine receptor subtypes, making it a valuable tool in both research and potential clinical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dipropylxanthine and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the styryl derivative.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the styryl moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine has several scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a neuroprotective agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with adenosine receptors, particularly the A2A receptor subtype. By binding to these receptors, the compound inhibits the action of adenosine, a neuromodulator that typically exerts inhibitory effects on neuronal activity. This antagonistic action leads to increased neuronal excitability and modulation of various physiological processes, including neurotransmitter release and cerebral blood flow regulation.
Comparación Con Compuestos Similares
(E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837): A selective antagonist for A2A adenosine receptors.
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX): A potent and selective antagonist for A1 adenosine receptors.
8-Cyclopentyl-1,3-dipropylxanthine (CPX): Another selective antagonist for A1 adenosine receptors.
Uniqueness: (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine is unique due to its specific interaction with the A2A adenosine receptor subtype and its potential therapeutic applications in neurological disorders. Its trimethoxystyryl moiety provides distinct pharmacological properties compared to other xanthine derivatives, making it a valuable compound for research and clinical applications.
Propiedades
Número CAS |
141807-97-8 |
|---|---|
Fórmula molecular |
C22H28N4O5 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1,3-dipropyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O5/c1-6-10-25-20-18(21(27)26(11-7-2)22(25)28)23-17(24-20)9-8-14-12-15(29-3)19(31-5)16(13-14)30-4/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,23,24)/b9-8+ |
Clave InChI |
WTWPCLLAFIHNPC-CMDGGOBGSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)


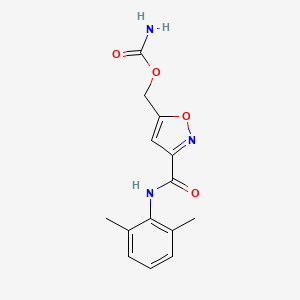


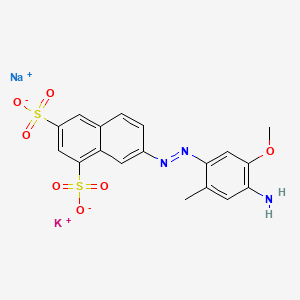
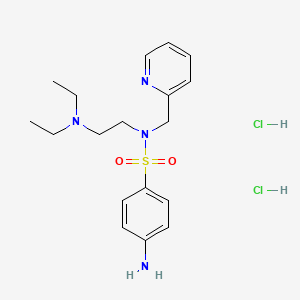
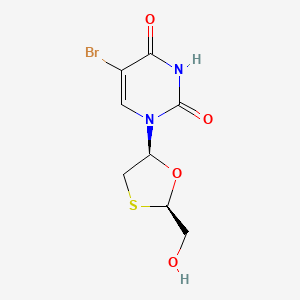
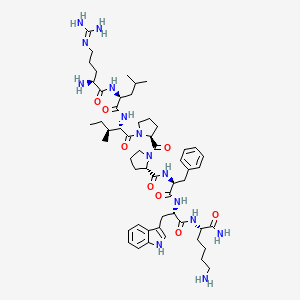

![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
